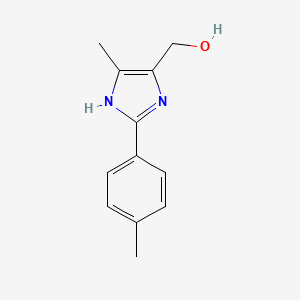
(5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol is an organic compound belonging to the imidazole family It is characterized by the presence of a methyl group at the 5th position and a 4-methylphenyl group at the 2nd position of the imidazole ring, with a methanol group attached to the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Substituents: The methyl and 4-methylphenyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and catalysts.
Attachment of the Methanol Group: The methanol group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can undergo reduction reactions to form dihydroimidazole derivatives using reducing agents like sodium borohydride.
Substitution: The methyl and 4-methylphenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles, electrophiles, and appropriate catalysts.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Chemistry:
Catalysis: this compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Pharmaceuticals: Due to its structural similarity to biologically active imidazole derivatives, this compound may have potential therapeutic applications.
Industry:
Material Science: This compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In catalysis, it may form a complex with a metal ion, facilitating the reaction by stabilizing transition states.
Comparaison Avec Des Composés Similaires
[2-Phenyl-1H-imidazol-4-yl]methanol: Similar structure but lacks the methyl groups.
[5-Methyl-2-phenyl-1H-imidazol-4-yl]methanol: Similar structure but lacks the 4-methylphenyl group.
Uniqueness:
Substituent Effects: The presence of both methyl and 4-methylphenyl groups in (5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol may enhance its chemical reactivity and biological activity compared to similar compounds.
Versatility: The combination of these substituents provides unique properties that can be exploited in various applications, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
62229-99-6 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-8-3-5-10(6-4-8)12-13-9(2)11(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14) |
Clé InChI |
WWXRDEDHUNFFFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(N2)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















